4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The presence of the chloro and amino groups on the pyrazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 4-chloro-3-nitroacetophenone with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to nucleophilic substitution with 2-bromoethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated pyrazole.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interfere with signaling pathways by binding to key proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: Lacks the chloro group, resulting in different reactivity and biological activity.
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: The bromo group can undergo similar reactions as the chloro group but with different kinetics and selectivity.
Uniqueness
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both chloro and amino groups on the pyrazole ring, which enhances its reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C8H10ClN5 |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-chloro-1-(2-pyrazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10ClN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12) |
InChI Key |
XELHYSKAKZBIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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